

An In-depth Technical Guide to the Crystal Structure of 1,5-Dimethoxynaphthalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dimethoxynaphthalene

Cat. No.: B158590

[Get Quote](#)

This guide provides a comprehensive analysis of the crystal structure of **1,5-dimethoxynaphthalene**, tailored for researchers, scientists, and professionals in drug development. The document outlines the key crystallographic data, molecular geometry, and intermolecular interactions, supported by detailed experimental protocols and visual diagrams.

Introduction

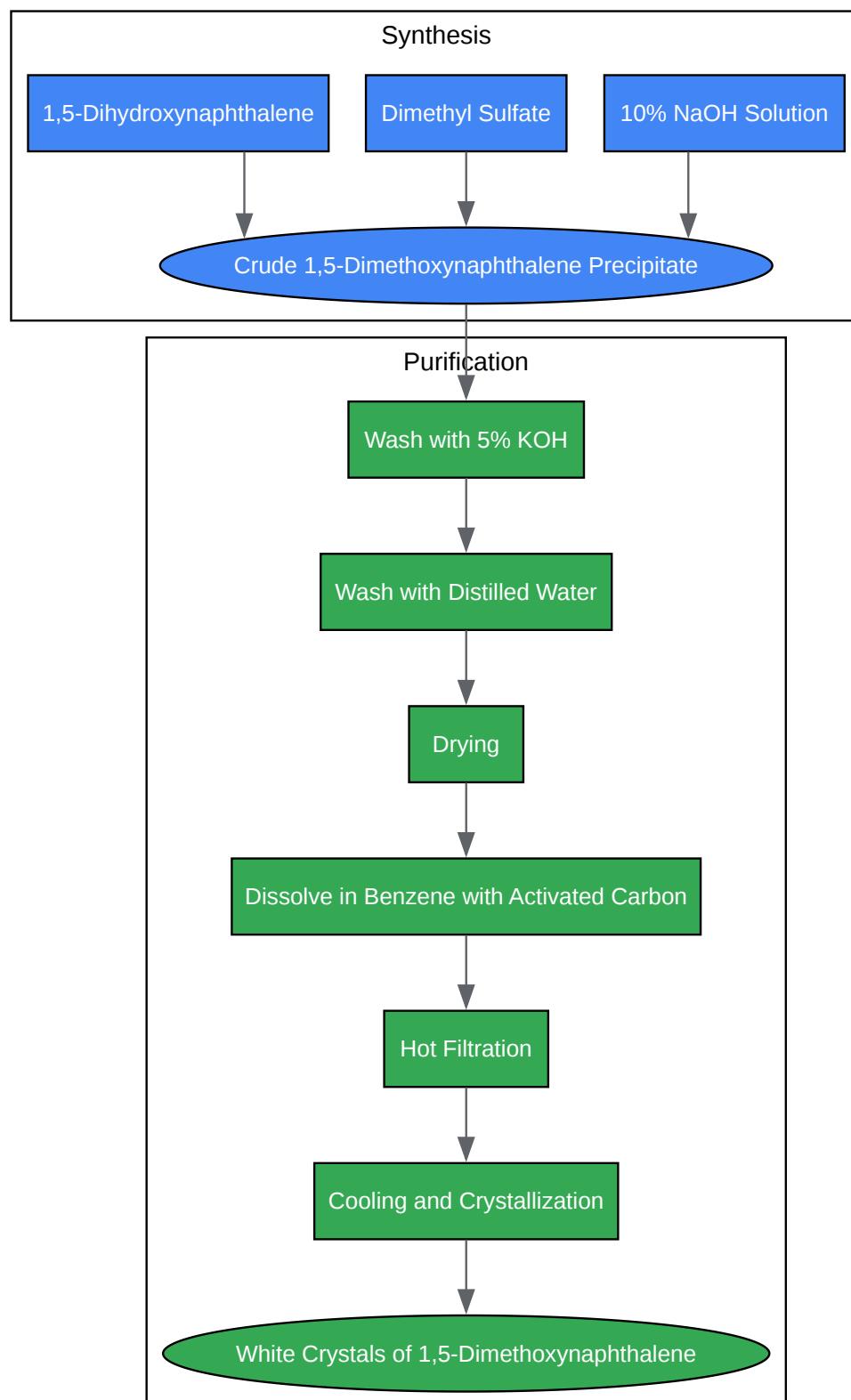
1,5-Dimethoxynaphthalene ($C_{12}H_{12}O_2$) is a significant organic compound with diverse applications, including in the synthesis of pesticides, the preparation of polyhydric alcohols, and as a component in molecular magnetic devices.^[1] Its involvement in the creation of complex paramagnetic supramolecular architectures further underscores the importance of understanding its solid-state structure.^[1] This guide delves into the specifics of its crystalline form, providing valuable insights for solid-state chemistry and materials science.

Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction analysis reveals that **1,5-dimethoxynaphthalene** crystallizes in the monoclinic space group $P2_1/c$, with the molecule situated on an inversion center.^[1] A key feature of its molecular structure is the planarity of the ten-membered aromatic naphthalene ring system, with a maximum deviation of 0.0025 (9) Å.^[1] This is noteworthy because, unlike some of its derivatives such as 1,5-dimethylnaphthalene, the steric interactions from the methoxy groups do not induce any significant distortion in the naphthalene core.^[1] The methoxy substituents are oriented away from the center of the naphthalene moiety.^[1]

The crystallographic data for **1,5-dimethoxynaphthalene**, determined at a temperature of 150 K, are summarized in the table below.

Parameter	Value
Chemical Formula	C ₁₂ H ₁₂ O ₂
Molecular Weight	188.23 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	7.0412 (3)
b (Å)	10.1058 (4)
c (Å)	6.5773 (2)
β (°)	95.509 (3)
Volume (Å ³)	465.86 (3)
Z	2
Radiation	Cu Kα
Temperature (K)	150


Source:[1]

The intramolecular bond distances and angles are all within the expected ranges for a molecule of this nature.[1] A notable exterior angle in the naphthalene moiety, C4—C5—C4', is 122.13 (9)°, which shows no evidence of distortion typically associated with 1,5-disubstitutions. [1]

Intermolecular Interactions and Crystal Packing

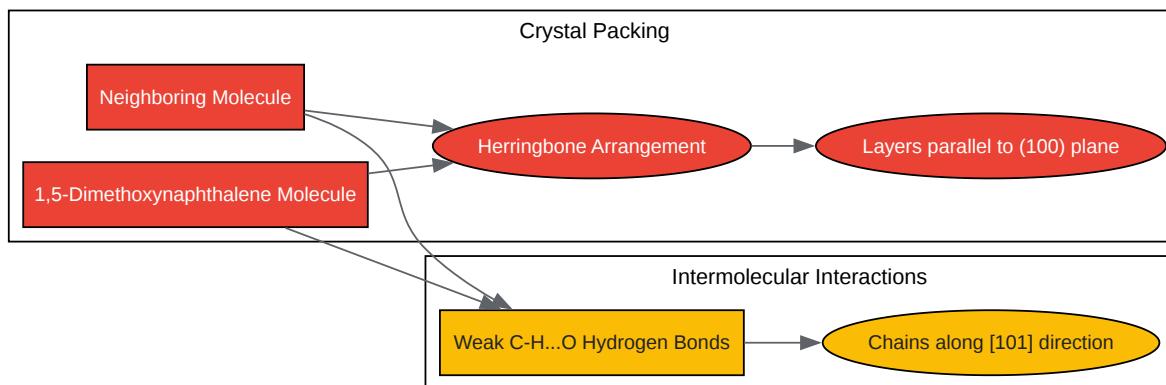
The crystal structure of **1,5-dimethoxynaphthalene** exhibits a distinct herringbone packing motif, with the molecules arranged in layers parallel to the (100) lattice plane.[1] The packing is stabilized by very weak C—H⋯O intermolecular hydrogen bonds. These interactions involve the methoxy groups and lead to the formation of chains that propagate along the[2] direction.[1]

The C···O distance for these hydrogen bonds is 3.495 (1) Å.[1] The methoxy groups appear to be restrained in the crystal structure due to steric interactions with hydrogen atoms, which limits their rotational freedom.[1]

[Click to download full resolution via product page](#)**Synthesis and Purification Workflow of 1,5-Dimethoxynaphthalene.**

Experimental Protocols

A general method for the synthesis of **1,5-dimethoxynaphthalene** involves the methylation of 1,5-dihydroxynaphthalene.


- Reaction Setup: Under a nitrogen atmosphere, 100 g (0.62 mol) of 1,5-dihydroxynaphthalene is dissolved in 500 mL of a 10% sodium hydroxide solution in a 2 L two-necked round-bottom flask.
- Addition of Methylating Agent: 156 g (1.24 mol) of dimethyl sulfate is added slowly to the solution over a period of 1 hour.
- Reaction: The reaction mixture is allowed to proceed for 2 hours, during which a precipitate of the product forms.
- Isolation: The resulting precipitate is collected by vacuum filtration.

The crude product is purified through a series of washing and recrystallization steps.

- Washing: The filtered precipitate is washed sequentially with 200 mL of a 5% potassium hydroxide solution (twice) and then with 200 mL of distilled water (three times).
- Drying: The washed solid is then dried.
- Recrystallization: The dried residue is dissolved in 1.5 L of hot benzene (80 °C) containing 300 g of activated carbon. The hot solution is filtered to remove the activated carbon and then allowed to cool. Upon cooling, white crystals of **1,5-dimethoxynaphthalene** form.

An alternative method for obtaining single crystals suitable for X-ray diffraction involves the attempted co-crystallization of a 1:1 mixture of rac-1,1'-bi-2-naphthol and **1,5-dimethoxynaphthalene** from a solvent blend of methanol and ethyl acetate.[\[1\]](#)

The data for the crystal structure analysis was collected on an Oxford Diffraction SuperNova diffractometer.[\[1\]](#) An absorption correction was applied to the collected data. The structure was solved and refined, with hydrogen atoms being located in a difference map and then repositioned geometrically.[\[1\]](#)

[Click to download full resolution via product page](#)

Logical Relationships in the Crystal Structure of **1,5-Dimethoxynaphthalene**.

Conclusion

The crystal structure of **1,5-dimethoxynaphthalene** is characterized by a planar naphthalene core, a monoclinic $P2_1/c$ space group, and a herringbone packing motif. The crystal lattice is primarily stabilized by weak C—H \cdots O hydrogen bonds, which dictate the arrangement of the molecules into layers and chains. This detailed structural understanding is crucial for predicting and controlling the solid-state properties of this versatile compound, which is of significant interest to the chemical, pharmaceutical, and materials science industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,5-Dimethoxynaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1 5-DIMETHOXYNAPHTHALENE 97 | 10075-63-5 [chemicalbook.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of 1,5-Dimethoxynaphthalene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158590#crystal-structure-of-1-5-dimethoxynaphthalene-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com